N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine
CAS No.:
Cat. No.: VC15881872
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O2 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | N,1-bis[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridin-4-amine |
| Standard InChI | InChI=1S/C22H22N4O2/c1-27-18-7-3-16(4-8-18)13-24-22-21-20(11-12-23-22)26(15-25-21)14-17-5-9-19(28-2)10-6-17/h3-12,15H,13-14H2,1-2H3,(H,23,24) |
| Standard InChI Key | YCIPCKAHXCFUJK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC2=NC=CC3=C2N=CN3CC4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound has the molecular formula C₂₂H₂₂N₄O₂ and a molecular weight of 374.4 g/mol . Its IUPAC name is N,1-bis[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridin-4-amine, reflecting the substitution of two 4-methoxybenzyl groups on the imidazo[4,5-c]pyridine scaffold . The SMILES notation (COC1=CC=C(C=C1)CNC2=NC=CC3=C2N=CN3CC4=CC=C(C=C4)OC) provides a linear representation of its structure, highlighting the methoxybenzyl attachments and the fused bicyclic system .
Structural Analysis
The imidazo[4,5-c]pyridine core consists of a pyridine ring fused with an imidazole ring at the 4,5-position. The N1 and N4 positions are substituted with 4-methoxybenzyl groups, which introduce steric bulk and electronic modulation via the methoxy substituents. These groups may influence binding affinity to biological targets, as seen in structurally related compounds .
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine is documented, analogous imidazo[4,5-c]pyridin-4-amine derivatives are typically synthesized via multistep routes involving:
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Nitration and Chlorination: Starting materials like pyridine derivatives undergo nitration and chlorination to introduce reactive sites .
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Amination: Subsequent amination steps introduce amino groups, as seen in the synthesis of 2-chloro-3-nitroquinolin-4-amine intermediates .
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Cyclization: Condensation with carboxylic acids or acylating agents forms the imidazole ring .
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Cross-Coupling: Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) install aryl or alkyl substituents .
For example, a 6-step synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives involved nitration, chlorination, amination, and cyclization, achieving yields of 40–60% . Adapting such methods could enable the synthesis of N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine by substituting 4-methoxybenzyl halides in the final coupling steps.
Challenges in Synthesis
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Regioselectivity: Nitration of pyridine derivatives often yields mixtures of 3- and 5-nitro isomers, requiring chromatographic separation .
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Steric Hindrance: Bulky 4-methoxybenzyl groups may reduce reaction efficiency during cross-coupling steps.
Pharmacological and Biological Activities
Adenosine Receptor Modulation
Structurally related 1H-imidazo[4,5-c]quinolin-4-amine derivatives act as A₃ adenosine receptor (A₃AR) positive allosteric modulators (PAMs) . For instance, compounds with 3,4-dichlorophenyl substitutions at the 4-amino position showed nanomolar affinity for A₃AR, enhancing receptor signaling by 200–300% . The 4-methoxybenzyl groups in N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine may similarly modulate adenosine receptors, though experimental validation is needed.
Toll-Like Receptor Agonism
1H-imidazo[4,5-c]pyridines substituted at N1 and C2 positions exhibit TLR7 agonistic activity . For example, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine activated TLR7 with an EC₅₀ of 0.8 μM, while modifications at N4 abolished activity . The 4-methoxybenzyl groups in the target compound may sterically hinder TLR7 binding, but its TLR8 selectivity remains unexplored.
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